molecular formula C17H10N4O4 B4323787 N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B4323787
M. Wt: 334.28 g/mol
InChI Key: ZCFXWTFUYQKMLC-UHFFFAOYSA-N
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Description

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzamide group attached to a 1,2,5-oxadiazole ring, which is further connected to a 1,3-dioxo-1,3-dihydro-2H-isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multi-step organic reactions. One common approach includes the formation of the 1,2,5-oxadiazole ring through cyclization reactions, followed by the attachment of the benzamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to its combination of a benzamide group with a 1,2,5-oxadiazole ring and a 1,3-dioxo-1,3-dihydro-2H-isoindole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(1,3-dioxoisoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O4/c22-15(10-6-2-1-3-7-10)18-13-14(20-25-19-13)21-16(23)11-8-4-5-9-12(11)17(21)24/h1-9H,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFXWTFUYQKMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NON=C2N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

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